OLED Deep-Blue Emission: 18 nm Hypsochromic Shift and 7 nm FWHM Narrowing upon 5-Position Phenylation vs. Non-5-Phenylated Pyrimidine Core
In a direct head-to-head comparison of D-A-D type thermally activated delayed fluorescence (TADF) emitters, the introduction of a phenyl group specifically at the 5-position of the pyrimidine ring—converting a 2-phenylpyrimidine-4,6-diyl core (DCz-pPym) into a 2,5-diphenylpyrimidine-4,6-diyl core (DPDCz-Pym)—produced an 18 nm hypsochromic (blue) shift in photoluminescence emission maximum (from 455 nm to 437 nm) and reduced the full-width-at-half-maximum (FWHM) from 68 nm to 61 nm, a narrowing of 7 nm that signifies improved color purity [1]. The comparator is the direct synthetic precursor lacking the 5-phenyl substituent, tested under identical photophysical characterization conditions. In a separate study comparing pyrimidine regioisomers as TADF acceptor units with spiroacridine donors, the 4,6-diphenylpyrimidine-based emitter (4,6-PhPMAF) exhibited a maximum photoluminescence emission at 438 nm in solution—a 20 nm blue shift relative to the 2,6-diphenylpyrimidine isomer (2,6-PhPMAF) at 458 nm—demonstrating that the position of phenyl substitution on the pyrimidine ring directly governs emission wavelength [2].
| Evidence Dimension | Photoluminescence emission maximum (λmax) and FWHM |
|---|---|
| Target Compound Data | DPDCz-Pym (2,5-diphenylpyrimidine-4,6-diyl core): λmax = 437 nm, FWHM = 61 nm |
| Comparator Or Baseline | DCz-pPym (2-phenylpyrimidine-4,6-diyl core, no 5-phenyl): λmax = 455 nm, FWHM = 68 nm |
| Quantified Difference | Δλmax = −18 nm (blue shift); ΔFWHM = −7 nm (narrower emission band) |
| Conditions | D-A-D type TADF emitter photophysical characterization; pyrimidine-carbazole derivatives tested under identical conditions. KISS/KICHE 2019 study. |
Why This Matters
For deep-blue OLED procurement, the 18 nm blue shift and 7 nm FWHM narrowing directly translate into higher color purity (CIE y coordinate improvement) that the non-5-phenylated analog cannot achieve, making the 2,5-diphenylpyrimidine core essential for meeting deep-blue display specifications.
- [1] Kim EB, Lee TJ, Choi HJ, Lee CW. Synthesis and Characterization of D-A-D Type Blue TADF Materials Using Tetraphenylpyrimidine-carbazole Derivatives. Korea Society of Industrial and Engineering Chemistry Research Abstracts. 2019;201(1):201. DPDCz-Pym (2,5-diphenylpyrimidine core): λmax 437 nm, FWHM 61 nm; DCz-pPym (no 5-phenyl): λmax 455 nm, FWHM 68 nm. View Source
- [2] Sohn S, Ha MW, Park J, Kim YH, Ahn H, Jung S, Kwon SK, Kim YH. High-Efficiency Diphenylpyrimidine Derivatives Blue Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes. Frontiers in Chemistry. 2020;8:356. DOI: 10.3389/fchem.2020.00356. 4,6-PhPMAF PL emission: 438 nm; 2,6-PhPMAF: 458 nm; ΔEST 0.27 eV vs 0.17 eV; kRISC 3.9×10⁷/s vs 1.0×10⁸/s. View Source
